molecular formula C10H23BO3Si B13460877 (E)-(4-((tert-Butyldimethylsilyl)oxy)but-1-en-1-yl)boronic acid

(E)-(4-((tert-Butyldimethylsilyl)oxy)but-1-en-1-yl)boronic acid

Cat. No.: B13460877
M. Wt: 230.19 g/mol
InChI Key: HURYMCKVYBMQJS-SOFGYWHQSA-N
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Description

[(1E)-4-[(tert-butyldimethylsilyl)oxy]but-1-en-1-yl]boronic acid is a boronic acid derivative that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is of significant interest in organic synthesis due to its versatility in forming carbon-carbon bonds, particularly through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1E)-4-[(tert-butyldimethylsilyl)oxy]but-1-en-1-yl]boronic acid typically involves the reaction of a suitable boronic ester with a tert-butyldimethylsilyl-protected alcohol. The reaction conditions often require the presence of a base and a catalyst to facilitate the formation of the boronic acid derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

[(1E)-4-[(tert-butyldimethylsilyl)oxy]but-1-en-1-yl]boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [(1E)-4-[(tert-butyldimethylsilyl)oxy]but-1-en-1-yl]boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the construction of pharmaceuticals and agrochemicals .

Biology and Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and other materials that require precise structural control .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1E)-4-[(tert-butyldimethylsilyl)oxy]but-1-en-1-yl]boronic acid is unique due to the presence of the TBDMS protecting group, which provides stability and selectivity in reactions. This makes it particularly useful in complex synthetic pathways where selective protection and deprotection are required .

Properties

Molecular Formula

C10H23BO3Si

Molecular Weight

230.19 g/mol

IUPAC Name

[(E)-4-[tert-butyl(dimethyl)silyl]oxybut-1-enyl]boronic acid

InChI

InChI=1S/C10H23BO3Si/c1-10(2,3)15(4,5)14-9-7-6-8-11(12)13/h6,8,12-13H,7,9H2,1-5H3/b8-6+

InChI Key

HURYMCKVYBMQJS-SOFGYWHQSA-N

Isomeric SMILES

B(/C=C/CCO[Si](C)(C)C(C)(C)C)(O)O

Canonical SMILES

B(C=CCCO[Si](C)(C)C(C)(C)C)(O)O

Origin of Product

United States

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